3-Bromo-5-(m-tolyl)pyridine

Description

BenchChem offers high-quality 3-Bromo-5-(m-tolyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(m-tolyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

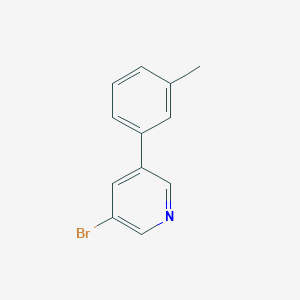

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(3-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c1-9-3-2-4-10(5-9)11-6-12(13)8-14-7-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPUPMZZGCYQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681036 | |

| Record name | 3-Bromo-5-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070882-67-5 | |

| Record name | 3-Bromo-5-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Substituted Pyridines

An In-depth Technical Guide to 3-Bromo-5-(m-tolyl)pyridine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Pyridines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1] Their unique chemical properties, including their basicity, ability to participate in hydrogen bonding, and versatile reactivity, make them a "privileged" structure in drug design.[1][2] The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.[3]

This guide focuses on 3-Bromo-5-(m-tolyl)pyridine, a member of the 3-bromo-5-arylpyridine family. While specific data for the meta-tolyl isomer is not extensively reported in public literature, this document will provide a comprehensive overview based on established chemical principles and data from closely related analogs, such as the ortho- and para-tolyl derivatives. We will delve into its chemical structure, plausible synthetic methodologies with a focus on palladium-catalyzed cross-coupling reactions, and its potential applications as a versatile building block for the development of novel therapeutic agents.

Core Compound Data and Physicochemical Properties

The defining feature of 3-Bromo-5-(m-tolyl)pyridine is its biaryl structure, connecting a pyridine ring and a toluene ring. The bromine atom at the 3-position serves as a highly versatile synthetic handle for further molecular elaboration.

| Property | Value (Predicted/Analog-Based) | Reference |

| Molecular Formula | C₁₂H₁₀BrN | [4][5] |

| Molecular Weight | 248.12 g/mol | [4][5] |

| Appearance | Likely an off-white to pale yellow solid | [6] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DMSO, chlorinated hydrocarbons) | [6] |

| Storage | Should be stored in a dry, sealed container, potentially at 2-8°C | [4] |

Chemical Structure of 3-Bromo-5-(m-tolyl)pyridine

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. CAS 675590-28-0 | 3-Bromo-5-(p-tolyl)pyridine,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-5-(m-tolyl)pyridine: Comprehensive Technical Guide on Molecular Properties, Synthesis, and Advanced Applications

As a highly versatile heterobiaryl building block, 3-Bromo-5-(m-tolyl)pyridine plays a pivotal role in modern organic synthesis, materials science, and drug discovery. The presence of both an electron-deficient pyridine core and a sterically tunable m-tolyl group makes it an ideal scaffold for developing advanced Organic Light-Emitting Diode (OLED) materials and highly selective pharmaceutical kinase inhibitors.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol governed by mechanistic causality, and its downstream applications.

Molecular Identity & Physicochemical Profiling

Understanding the exact molecular parameters of 3-Bromo-5-(m-tolyl)pyridine is critical for stoichiometric precision during cross-coupling reactions and downstream analytical validation. The molecule consists of a central pyridine ring substituted at the C3 position with a bromine atom and at the C5 position with an m-tolyl (3-methylphenyl) group.

Table 1: Quantitative Molecular Data

| Property | Value / Specification |

| Chemical Name | 3-Bromo-5-(m-tolyl)pyridine (or 3-bromo-5-(3-methylphenyl)pyridine) |

| Molecular Formula | C₁₂H₁₀BrN[1] |

| Molecular Weight | 248.12 g/mol [1] |

| Monoisotopic Exact Mass | 246.99966 Da[2] |

| Structural Motif | 3,5-disubstituted halogenated heterobiaryl |

| Key Reactive Sites | C3-Bromine (Electrophile for cross-coupling), Pyridine Nitrogen (Hydrogen bond acceptor / coordination site) |

Mechanistic Synthesis: Chemoselective Suzuki-Miyaura Cross-Coupling

The most efficient route to synthesize 3-Bromo-5-(m-tolyl)pyridine is via a chemoselective, mono-Suzuki-Miyaura cross-coupling between 3,5-dibromopyridine and m-tolylboronic acid[3].

Causality in Experimental Design (E-E-A-T)

As an application scientist, it is crucial to understand why specific conditions are chosen rather than merely following a recipe:

-

Stoichiometric Control: 3,5-dibromopyridine possesses two identical reactive C-Br bonds. To prevent over-arylation (yielding 3,5-di(m-tolyl)pyridine), the boronic acid must be strictly limited to 1.05 equivalents .

-

Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] is utilized because its bulky triphenylphosphine ligands provide sufficient steric hindrance to slow down the second oxidative addition, enhancing mono-coupling selectivity[3].

-

Biphasic Solvent System (Toluene/EtOH/H₂O): The organic phase (Toluene) dissolves the dibromopyridine and the resulting product, while the aqueous phase dissolves the inorganic base (K₂CO₃). Ethanol acts as a phase-transfer agent, homogenizing the interfacial boundary to ensure steady transmetalation rates[4].

Caption: Catalytic cycle of the chemoselective Suzuki-Miyaura mono-arylation.

Step-by-Step Synthetic Protocol

Note: This protocol is a self-validating system; the visual color changes indicate the progression of the palladium catalytic cycle.

-

Preparation & Degassing: In a 250 mL round-bottom flask, dissolve 3,5-dibromopyridine (10.0 mmol, 2.37 g) and m-tolylboronic acid (10.5 mmol, 1.43 g) in 60 mL of Toluene. Add 20 mL of Ethanol and 20 mL of a 2.0 M aqueous K₂CO₃ solution. Degas the biphasic mixture by sparging with high-purity N₂ for 15 minutes.

-

Catalyst Addition: Under a positive N₂ stream, quickly add Pd(PPh₃)₄ (0.5 mmol, 5 mol%). The solution will transition to a pale yellow, indicating the presence of active Pd(0).

-

Reflux: Attach a reflux condenser and heat the mixture to 85 °C in an oil bath for 12 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2); the disappearance of the starting material and the appearance of an intermediate UV-active spot confirms conversion.

-

Workup: Cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with EtOAc (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash column chromatography (eluting with a gradient of Hexane to 10% EtOAc in Hexane) to isolate the mono-coupled product.

Caption: Step-by-step experimental workflow for the synthesis and purification of the compound.

Downstream Applications

A. Optoelectronics and OLED Materials

Pyridine derivatives are highly sought after in the design of 5[5]. The residual bromine atom on 3-Bromo-5-(m-tolyl)pyridine allows for subsequent Buchwald-Hartwig aminations with bulky carbazole or pyrene derivatives. The m-tolyl group is strategically critical here: its meta-substitution induces a steric twist that disrupts tight intermolecular π-π stacking. This prevents crystallization of the material under thermal stress (Joule heating) in OLED devices, significantly reducing efficiency roll-off and extending device lifespan[5].

B. Pharmaceutical Intermediates (Kinase Inhibitors)

In medicinal chemistry, the heterobiaryl motif is a privileged structure for binding to the ATP pocket of kinases. Derivatives synthesized from bromopyridine scaffolds have been extensively evaluated for their 6 (such as CLK1 and CDK5)[6]. The 3-bromo position serves as a functional handle to introduce complex pharmacophores, while the pyridine nitrogen acts as a crucial hydrogen bond acceptor with the kinase hinge region.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 3-Bromo-5-(m-tolyl)pyridine, rigorous QC must be applied:

-

LC-MS (ESI+): The mass spectrum will exhibit a distinct isotopic doublet at m/z 248.0 [M+H]⁺ and 250.0 [M+H]⁺ in a ~1:1 ratio, which is the classic signature of a single bromine atom[2].

-

¹H NMR (CDCl₃, 400 MHz): Look for the highly deshielded pyridine protons. The protons at C2 and C6 will appear as distinct doublets or fine multiplets downfield (typically >8.5 ppm) due to the electron-withdrawing nature of the adjacent nitrogen and bromine atoms[4]. The m-tolyl methyl group will appear as a sharp singlet around 2.4 ppm.

References

- Buy 2-[(4-bromophenyl)methyl]pyridine from Dayang Chem (Hangzhou) Co.

- 2-[bromo(phenyl)methyl]pyridine (C12H10BrN)

- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off Source: PMC / NIH URL

- Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases Source: PubMed / NIH URL

- Organic & Biomolecular Chemistry - Chemoselective Suzuki-Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine Source: RSC Publishing URL

- Experimental section Materials and synthesis 3,5-Dibromopyridine Source: The Royal Society of Chemistry URL

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - 2-[bromo(phenyl)methyl]pyridine (C12H10BrN) [pubchemlite.lcsb.uni.lu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Bromo-5-Arylpyridine Scaffold: A Privileged Motif in Medicinal Chemistry and Materials Science

Executive Summary

The 3-bromo-5-arylpyridine motif is a highly versatile and privileged scaffold in modern drug discovery and materials science[1]. As a Senior Application Scientist, I frequently leverage this core in the design of advanced therapeutics—ranging from selective kinase inhibitors to potent antifungal agents—as well as in the development of Organic Light-Emitting Diodes (OLEDs) and Metal-Organic Frameworks (MOFs)[1]. This whitepaper deconstructs the physicochemical properties, structural rationale, and synthetic methodologies that make this scaffold an indispensable building block for researchers.

Structural Rationale and Physicochemical Properties

The architectural brilliance of the 3-bromo-5-arylpyridine scaffold lies in its trifunctional nature, which allows for precise, orthogonal tuning:

-

The Pyridine Core : Acts as a robust hydrogen-bond acceptor, improving aqueous solubility and enabling coordinate bonding with metal centers in MOFs or metalloenzymes (e.g., CYP51)[1].

-

The C-3 Bromine Atom : Serves as a highly reactive electrophilic handle. Because bromine is an excellent leaving group on an electron-deficient heteroaromatic ring, it is primed for late-stage transition-metal-catalyzed cross-coupling reactions[1].

-

The C-5 Aryl Group : Provides critical steric bulk and lipophilicity. This region can be precisely tuned (e.g., via fluorination) to optimize binding affinity in hydrophobic protein pockets and significantly enhance metabolic stability[1].

Quantitative Data Summary

To illustrate the baseline properties of this scaffold, Table 1 compares the fundamental physicochemical parameters of two prominent derivatives used in industry.

Table 1: Physicochemical Properties of Representative 3-Bromo-5-arylpyridine Derivatives

| Property | 3-Bromo-5-phenylpyridine | 3-Bromo-5-(2,5-difluorophenyl)pyridine |

| CAS Number | 2[2] | N/A (Custom Intermediate)[1] |

| Molecular Formula | C11H8BrN[3] | C11H6BrF2N[1] |

| Molecular Weight | 234.10 g/mol [3] | 270.07 g/mol |

| Melting Point | 46.0 – 50.0 °C[2] | Solid (Monoclinic, P2_1 space group)[1] |

| XlogP (Predicted) | 3.2[3] | > 3.5 (Estimated due to fluorination) |

| Primary Utility | OLEDs, Kinase Inhibitor Base[2],[4] | Antifungal APIs (e.g., Oteseconazole)[1] |

Synthetic Methodologies: The Self-Validating Protocol

Achieving regioselective functionalization on the pyridine ring requires precise control over reaction conditions. The most robust method for constructing the 3-bromo-5-arylpyridine core is the regioselective Suzuki-Miyaura cross-coupling starting from 3-bromo-5-iodopyridine[4].

Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 3-bromo-5-arylpyridine while preserving the C-3 bromine for subsequent downstream derivatization. Causality & Rationale: The bond dissociation energy of C-I (~65 kcal/mol) is significantly lower than that of C-Br (~81 kcal/mol). By carefully selecting a Palladium(0) catalyst and controlling the thermal energy, oxidative addition occurs chemoselectively at the C-5 iodine position, leaving the C-3 bromine intact[4].

Step-by-Step Methodology:

-

Reagent Assembly: Combine 3-bromo-5-iodopyridine (1.0 equiv) and the desired arylboronic acid (1.05 equiv) in a Schlenk flask. Rationale: A slight stoichiometric excess of boronic acid compensates for potential protodeboronation side reactions.

-

Catalyst Selection: Add 3-10 mol% of PdCl2(dppf)[4]. Rationale: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which accelerates the reductive elimination step and suppresses unwanted oxidative addition into the C-Br bond.

-

Base and Solvent Matrix: Introduce a mild base (e.g., KOAc or Na2CO3) and a solvent system (e.g., 1,4-dioxane or THF/Water)[4]. Rationale: The base is critical for the transmetalation step, activating the boronic acid by forming a highly reactive boronate complex.

-

Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Rationale: Ambient oxygen rapidly degrades Pd(0) to inactive Pd(II) species, halting the catalytic cycle and ruining yields.

-

Execution: Heat the reaction to 80 °C for 16–40 hours under an inert argon atmosphere[4]. Monitor via LC-MS until the complete consumption of the iodopyridine is observed.

-

Workup: Quench with water, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via flash column chromatography to yield the pure 3-bromo-5-arylpyridine intermediate[4].

Figure 1: Regioselective synthetic workflow for the 3-bromo-5-arylpyridine scaffold.

Applications in Medicinal Chemistry

The 3-bromo-5-arylpyridine scaffold is a proven pharmacophore in advanced therapeutics, heavily utilized in both infectious disease and oncology/immunology.

Case Study 1: Antifungal Agents (CYP51 Inhibitors)

The difluorophenylpyridine core is a hallmark of next-generation antifungal agents. A premier example is the synthesis of Oteseconazole , an FDA-approved selective inhibitor of fungal CYP51 used for treating recurrent vulvovaginal candidiasis[1].

-

Mechanistic Insight: The pyridine nitrogen coordinates directly with the heme iron of the CYP51 enzyme, while the 2,5-difluorophenyl group occupies a lipophilic binding pocket[1]. The introduction of fluorine atoms significantly enhances the metabolic stability of the drug, preventing rapid cytochrome P450-mediated degradation in the human host[1].

Case Study 2: Kinase Inhibitors (RIPK2 & NOD Signaling)

Derivatives of the 3,5-diphenyl-2-aminopyridine scaffold (synthesized via 3-bromo-5-arylpyridine intermediates) have emerged as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2)[4]. RIPK2 is a crucial mediator of Nucleotide-Binding Oligomerization Domain (NOD) cell signaling, which is heavily implicated in chronic inflammatory diseases[4].

-

Mechanistic Insight: Structural-activity relationship (SAR) studies and X-ray crystallography reveal that these inhibitors bind to the active (DFG-in/αC-helix-in) conformation of RIPK2 via a Type I binding mode[4]. The 2-aminopyridine core anchors to the kinase hinge region, while sulfonamide substituents on the 3-phenyl ring engage the DFG motif, effectively blocking downstream NF-κB activation and the subsequent release of pro-inflammatory cytokines (IL-8, TNFα)[4].

Figure 2: Inhibition of the NOD/RIPK2 signaling pathway by pyridine derivatives.

Applications in Materials Science

Beyond biological systems, computational modeling and empirical data have validated this scaffold's utility in materials science[1]:

-

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyridine ring, combined with the extended conjugation provided by the aryl substituent, makes these compounds excellent electron-transporting or host materials in OLED architectures[1],[2].

-

Metal-Organic Frameworks (MOFs): The pyridine nitrogen acts as a reliable organic linker/ligand for coordinating transition metals, creating highly porous structures for gas storage or catalysis[1].

Conclusion

The 3-bromo-5-arylpyridine scaffold represents a masterclass in chemical design. Its orthogonal reactivity allows for precise, iterative functionalization, while its physicochemical properties offer a perfect balance of solubility, lipophilicity, and target engagement. Whether coordinating to the heme iron of a fungal enzyme, anchoring into the hinge region of a human kinase, or transporting electrons in an OLED display, this core remains a foundational pillar of modern applied chemistry.

References

- Title: 3-Bromo-5-(2,5-difluorophenyl)

- Title: Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD)

- Title: 3-bromo-5-phenylpyridine (C11H8BrN)

- Title: 3-Bromo-5-phenylpyridine 142137-17-5 Source: TCI Chemicals URL

Sources

- 1. 3-Bromo-5-(2,5-difluorophenyl)pyridine|RUO [benchchem.com]

- 2. 3-Bromo-5-phenylpyridine | 142137-17-5 | TCI AMERICA [tcichemicals.com]

- 3. PubChemLite - 3-bromo-5-phenylpyridine (C11H8BrN) [pubchemlite.lcsb.uni.lu]

- 4. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-5-(3-methylphenyl)pyridine SMILES string

An In-depth Technical Guide to 3-Bromo-5-(3-methylphenyl)pyridine

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(3-methylphenyl)pyridine, a key biaryl intermediate in the fields of medicinal chemistry and materials science. The document details the compound's core properties, outlines a robust synthetic methodology via the Suzuki-Miyaura cross-coupling reaction, and describes standard spectroscopic characterization techniques. Furthermore, it explores the compound's strategic application in drug discovery programs and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this versatile pyridine derivative.

Introduction and Strategic Significance

Pyridine and its derivatives are fundamental scaffolds in modern pharmacology, present in a vast array of approved drugs and clinical candidates.[1] Their ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring makes them a privileged structure in drug design. The compound 3-Bromo-5-(3-methylphenyl)pyridine belongs to the biaryl pyridine class, a structural motif of significant interest for its conformational properties and its role in targeting various biological pathways.

The strategic importance of this molecule lies in its dual functionality. The pyridine nitrogen offers a site for polar interactions, while the biaryl core provides a rigid scaffold for probing receptor topographies. The bromine atom at the 3-position is not merely a substituent; it is a versatile chemical handle, enabling further functionalization through a variety of cross-coupling reactions, such as Sonogashira or Buchwald-Hartwig amination.[2] This allows for the systematic exploration of the chemical space around the core scaffold, a critical activity in lead optimization. This guide provides the foundational knowledge required to leverage this important building block in advanced chemical synthesis programs.

Compound Profile

A summary of the essential quantitative and identifying information for 3-Bromo-5-(3-methylphenyl)pyridine is presented below. These data are crucial for accurate experimental design, stoichiometric calculations, and compound registration.

| Property | Value |

| IUPAC Name | 3-Bromo-5-(3-methylphenyl)pyridine |

| Synonyms | 3-Bromo-5-(m-tolyl)pyridine |

| Molecular Formula | C₁₂H₁₀BrN |

| Molecular Weight | 248.12 g/mol |

| Canonical SMILES | Cc1cccc(c1)c2cc(Br)cn=c2 |

| InChI Key | Will be generated upon synthesis and registration |

| CAS Number | Not assigned (as of last database search) |

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond between the pyridine and phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high tolerance for a wide range of functional groups, generally good yields, and the commercial availability and stability of the required boronic acid reagents.[3][4]

The logical choice for this synthesis is the reaction between 3,5-dibromopyridine and (3-methylphenyl)boronic acid. This approach is favored because the differential reactivity of the bromine atoms on the pyridine ring (the C-5 position being slightly less reactive than the C-3 position in some contexts, though often selective monocoupling can be achieved through stoichiometry) allows for a controlled, single coupling event.

Proposed Experimental Protocol

This protocol is based on established methodologies for the Suzuki-Miyaura cross-coupling of substituted bromopyridines and may be adapted for specific research needs.[5][6]

Reagents & Materials:

-

3,5-Dibromopyridine (1.0 equiv.)

-

(3-Methylphenyl)boronic acid (1.1 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 3 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv.)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

-

Ethyl acetate (for work-up)

-

Brine (for work-up)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 3,5-dibromopyridine, (3-methylphenyl)boronic acid, and potassium phosphate.

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 v/v ratio). Finally, add the palladium catalyst, Pd(PPh₃)₄.

-

Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the mixture, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-Bromo-5-(3-methylphenyl)pyridine.

Synthetic Workflow Diagram

Caption: Workflow for Suzuki-Miyaura synthesis.

Spectroscopic Characterization

While experimental spectra are not publicly available, the expected spectroscopic data can be reliably predicted based on the analysis of its structural components and data from analogous compounds.[7]

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the m-tolyl rings.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.60 | d | 1H | H-2 (Pyridine) |

| ~8.55 | d | 1H | H-6 (Pyridine) |

| ~7.90 | t | 1H | H-4 (Pyridine) |

| ~7.40 | m | 2H | H-2', H-6' (m-tolyl) |

| ~7.35 | t | 1H | H-5' (m-tolyl) |

| ~7.20 | d | 1H | H-4' (m-tolyl) |

| ~2.45 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The carbon NMR will show twelve distinct signals corresponding to each carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150.5 | C-2 (Pyridine) |

| ~148.0 | C-6 (Pyridine) |

| ~140.0 | C-1' (m-tolyl, C-C) |

| ~139.0 | C-3' (m-tolyl, C-CH₃) |

| ~136.0 | C-5 (Pyridine, C-C) |

| ~135.5 | C-4 (Pyridine) |

| ~129.5 | C-5' (m-tolyl) |

| ~129.0 | C-2' (m-tolyl) |

| ~126.0 | C-6' (m-tolyl) |

| ~125.5 | C-4' (m-tolyl) |

| ~122.0 | C-3 (Pyridine, C-Br) |

| ~21.5 | -CH₃ |

Mass Spectrometry

The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7] This will result in two peaks of nearly equal intensity at m/z 247 and 249. The fragmentation pattern under Electron Ionization (EI) would likely involve the loss of the bromine atom ([M-Br]⁺) and fragmentation of the biaryl bond.

Applications in Drug Discovery

3-Bromo-5-(3-methylphenyl)pyridine serves as a critical starting material or intermediate in drug discovery pipelines.[8] Its utility stems from its identity as a biaryl heterocyclic building block, a common feature in kinase inhibitors and other targeted therapies.[1][8] The bromine atom allows for its incorporation into a larger molecule, after which it can be used as a point for diversification in a lead optimization campaign.

The logical workflow for its use in a drug discovery program is outlined below.

Caption: Role in a typical drug discovery workflow.

Safety and Handling

As a laboratory chemical, 3-Bromo-5-(3-methylphenyl)pyridine must be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not available, data from related bromopyridine compounds should be used to guide handling procedures.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[11] Keep containers securely sealed when not in use.[9]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[13]

-

First Aid Measures:

-

In case of skin contact: Immediately wash off with soap and plenty of water.[11]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[11]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult a comprehensive and current Material Safety Data Sheet (MSDS) before handling any chemical.

References

-

MySkinRecipes. (n.d.). 3-Bromo-5-(3-methoxyphenyl)pyridine. Retrieved from [Link]

-

Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from [Link]

- Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN104945115B.

-

Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

Singh, J. et al. (2010). Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 3-Bromo-5-(m-tolyloxy)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-nitro-2-(m-tolyl)pyridine. Retrieved from [Link]

- Wang, J. et al. (2014). Synthetic method for 3-bromopyridine. CN104130183A.

- Allen, J. G. et al. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. US5436344A.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Alam, M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 3-Bromo-5-methoxypyridine. Retrieved from [Link]

-

Howei. (n.d.). 3-Bromo-5-(p-tolyl)pyridine,≥95%. Retrieved from [Link]

-

Alam, M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Bromo-5-(3-methylphenoxy)pyridine | 28231-75-6 | Benchchem [benchchem.com]

- 3. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Bromo-5-(3-methoxyphenyl)pyridine [myskinrecipes.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

3,5-Disubstituted Pyridine Building Blocks: A Strategic Guide to Synthesis and Application

The following technical guide details the strategic application, synthesis, and utility of 3,5-disubstituted pyridine building blocks in drug discovery.

Executive Summary: The "Meta-Meta" Vector Advantage

In medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in over 60 FDA-approved drugs.[1][2][3][4][5][6] However, the vast majority of these utilize 2- or 4-substitution patterns due to synthetic ease.[1][2][3][4][5][6][7][8][9] 3,5-Disubstituted pyridines represent an underutilized geometric vector that offers distinct advantages:

-

Vector Orientation: They mimic the 1,3-disubstituted benzene (meta-substitution) geometry (approx. 120° bond angle) but with significantly improved aqueous solubility due to the pyridine nitrogen.[1][2][3][4][5][6][7][8]

-

Metabolic Stability: Unlike the 2- and 6-positions (susceptible to oxidation by aldehyde oxidase) or the electron-rich 3-position of simple pyridines (susceptible to CYP450 oxidation), the 3,5-disubstitution pattern sterically and electronically shields the ring, often extending half-life (

).[1][2][3][4][5][6][7][8] -

Basicity Modulation: 3,5-substitution allows for fine-tuning of the pyridine nitrogen's basicity without the steric hindrance associated with 2,6-substitution, preserving the nitrogen's ability to accept hydrogen bonds in the active site.[1][2][3][5][9]

Part 1: Physicochemical & Electronic Profile[1][3][4][9][10]

The choice of substitution pattern dictates the electronic environment of the pyridine nitrogen.[2][9] Understanding this is crucial for optimizing target binding affinity (pK

Table 1: Comparative Physicochemical Properties of Dimethylpyridines (Lutidines)

| Property | 3,5-Lutidine (Target) | 2,6-Lutidine (Comparison) | Pyridine (Reference) | Significance |

| pK | 6.15 | 6.72 | 5.23 | 3,5-subs increase basicity via induction (+I) but less than 2,6-subs, avoiding steric clash at the N-lone pair.[1][2][3][4][5][6][7][8] |

| Boiling Point | 172 °C | 144 °C | 115 °C | Higher BP indicates stronger intermolecular interactions (dipole/stacking).[2][3][5][6][9][10] |

| Vector Angle | ~120° | ~120° | N/A | 3,5-vectors point away from the N-locus; 2,6-vectors point towards it.[1][2][3][4][5][6][7][8] |

| Metabolic Liability | Low | High (N-oxidation) | Moderate | 3,5-positions block the primary sites of electrophilic metabolic attack.[1][2][3][4][5][6][7][8] |

Expert Insight: The pK

of 6.15 makes 3,5-disubstituted pyridines ideal bioisosteres for aniline or phenol moieties, maintaining solubility at physiological pH (7.[1][2][5][6][9]4) where a fraction remains protonated, aiding solubility without trapping the drug in lysosomes.[1][2][9][10]

Part 2: Synthetic Challenges & Solutions

The Electrophilic Paradox

The pyridine ring is electron-deficient.[1][2][3][4][5][7][8][9] Electrophilic Aromatic Substitution (EAS) is notoriously difficult because reagents (e.g., Br

-

2/4-Position: Activated for nucleophilic attack (S

Ar).[1][2][3][4][5][6][7][8] -

3/5-Position: Deactivated for both nucleophilic and electrophilic attack (relative to benzene).[1][2][3][4][5][7][8]

To access 3,5-building blocks, we must bypass classical EAS or use forcing conditions.[1][2][5][9][10] Two primary workflows are recommended: Direct C-H Activation (Modern) and Functionalization of 3,5-Dibromopyridine (Classical).[1][2][3][4][5][6][8][10]

Visualization: Strategic Decision Tree

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and desired substitution pattern.

Part 3: Experimental Protocols

Protocol A: Iridium-Catalyzed C-H Borylation (Steric Control)

This is the most powerful method for installing functionality at the 3,5-positions directly from pyridine.[1][2][3][4][6][7][8] The reaction is driven by steric factors; the bulky ligand prevents activation at the 2,6-positions.[1][2][3][5][9][11]

Mechanism: The active catalytic species is a tris(boryl)iridium(III) complex.[2][4][5][6][9][10] The cycle involves oxidative addition of the C-H bond, followed by reductive elimination of the borylated product.[9]

Step-by-Step Procedure:

-

Reagents: Pyridine (1.0 equiv), Bis(pinacolato)diboron (B

pin -

Solvent: Octane or THF (degassed).

-

Reaction:

-

Workup: Cool to room temperature. Pass through a short pad of silica gel (eluting with Et

O/Hexane) to remove the catalyst.[2][6][9] -

Validation:

H NMR will show a singlet at ~8.8 ppm (2,6-H) and a triplet/singlet at ~8.1 ppm (4-H), confirming 3,5-substitution (or 3-mono if stoichiometry is controlled).[1][2][3][4][5][6][7][8]

Protocol B: Scalable Synthesis of 3,5-Dibromopyridine

For large-scale building block preparation, direct bromination is preferred over C-H activation.[1][2][3][4][5][8]

Step-by-Step Procedure:

-

Setup: Flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel.

-

Reagents: Pyridine (100 g), H

SO -

Reaction:

-

Quench: Steam distillation of the reaction mixture. The product precipitates in water.[2][5][9][12]

-

Purification: Recrystallize from methanol.

-

Yield: Typically ~80% yield of white/off-white crystals.[1][2][3][5][7][8][9]

Part 4: Case Studies & Applications

3,5-Lutidine in Drug Synthesis

3,5-Dimethylpyridine (3,5-Lutidine) is a key intermediate in the synthesis of Omeprazole (Prilosec).[1][2][3][4][5][6][7][8][10]

-

Role: It serves as the precursor to the pyridine moiety of the proton pump inhibitor.[2][5][9]

-

Transformation: The 3,5-dimethyl groups are essential for the electronic "tuning" of the pyridine nitrogen, facilitating the acid-catalyzed rearrangement required for the drug's mechanism of action (activation in the parietal cells).[1][2][4][6]

Vismodegib (Erivedge)

While Vismodegib contains a 2,5-substitution pattern on the pyridine ring, the development of Hedgehog pathway inhibitors relied heavily on exploring the vector space around the pyridine core.[2][6][9][10] 3,5-disubstituted analogs were screened to optimize the dihedral angle between the pyridine and the adjacent amide, balancing potency with solubility.[1][2][9]

Antitubercular Agents

Recent studies (e.g., Sangu et al., 2024) have identified 3,5-disubstituted pyridines as potent inhibitors of Mycobacterium tuberculosis.[1][5][6][9][10]

-

Building Block: 3,5-dibromopyridine.[1][2][3][5][7][8][9][12][14]

-

Modification: Suzuki coupling at C3 and C5 to introduce lipophilic aryl groups.

-

Result: Compound 24 (MIC 1.56 μg/ml) showed high selectivity for Mtb over mammalian cells, validating the 3,5-scaffold as a non-toxic, metabolically robust core.[1][5][6][9][10]

References

-

Iridium-Catalyzed C-H Borylation of Pyridines. Chemical Reviews. (2010). Mechanisms of Ir-catalyzed borylation and regioselectivity. Link[2][4][6][7][8]

-

Synthesis of 3,5-Dibromopyridine. ChemicalBook Protocols. Industrial scale-up procedure using H2SO4/SOCl2. Link

-

3,5-disubstituted pyridines as antimicrobial agents. Pharmazie. (1995).[1][2][3][5][9] Early work on the biological activity of the 3,5-scaffold. Link

-

Antituberculosis Activity of 3,5-Disubstituted Pyridines. Taylor & Francis Online. (2024).[1][2][3][5][9] Identification of potent leads against drug-resistant M. tuberculosis.[1][2][3][4][5][7][8] Link[2][4][6][7][8]

-

Physical Properties of Lutidines. NIST Chemistry WebBook. Thermochemical data and pKa values for dimethylpyridines. Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. Gedatolisib - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. Telcagepant - Wikipedia [en.wikipedia.org]

- 5. 2,6-Dimethylpyridine-3,5-dicarboxylic acid | C9H9NO4 | CID 296010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. telcagepant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Telcagepant | C26H27F5N6O3 | CID 11319053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gedatolisib | C32H41N9O4 | CID 44516953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 10. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. guidechem.com [guidechem.com]

The Strategic Utility of 3-Bromo-5-(m-tolyl)pyridine in Modern Medicinal Chemistry: A Technical Whitepaper

Introduction

The 3,5-disubstituted pyridine ring is a quintessential "privileged scaffold" in modern drug discovery[1]. Offering superior aqueous solubility, metabolic stability, and specific hydrogen-bonding capabilities compared to its benzene bioisosteres, this motif is heavily utilized across oncology, infectious diseases, and neurology[1]. Within this chemical space, 3-bromo-5-(m-tolyl)pyridine emerges as a highly versatile, high-value intermediate. The C3-bromine atom serves as an orthogonal synthetic handle for transition-metal catalyzed cross-couplings, while the C5-m-tolyl group provides essential lipophilic bulk to occupy hydrophobic pockets in target proteins[2].

Structural and Physicochemical Rationale

As a Senior Application Scientist, I emphasize that the selection of a core scaffold is never arbitrary; it is a calculated manipulation of physicochemical space.

-

The Pyridine Core: The nitrogen atom acts as a potent hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently interacts with the highly conserved hinge region of the ATP-binding site[2]. Furthermore, the basicity of the pyridine ring (pKa ~5.2) can be modulated by the 3,5-substituents to tune the molecule's overall lipophilic efficiency (LipE) and oral bioavailability.

-

The C5 m-Tolyl Group: The meta-methyl substitution on the phenyl ring restricts the rotational degrees of freedom between the biaryl system, locking the molecule into a preferred dihedral angle. This steric bulk is critical for anchoring the molecule into hydrophobic pockets (such as the DFG-out pocket in kinases or the active site of fungal CYP51)[2][3].

-

The C3 Bromine Handle: Bromine, being a highly polarizable and excellent leaving group attached to an electron-deficient heteroaromatic system, is primed for oxidative addition by Palladium(0) or Copper(I) catalysts[3]. This allows for late-stage diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

Fig 1: Pharmacophore mapping of 3-Bromo-5-(m-tolyl)pyridine in rational drug design.

Pharmacological Applications of 3,5-Disubstituted Pyridines

The 3-bromo-5-arylpyridine motif is foundational to several advanced therapeutic agents[3]. By functionalizing the C3 position of our m-tolyl derivative, researchers can access a vast array of bioactive molecules.

-

Kinase Inhibitors: The 3,5-disubstituted pyridine scaffold has been successfully employed in the design of Receptor-Interacting Protein Kinase 2 (RIPK2) and p38α MAPK inhibitors[2][4]. In RIPK2 inhibitors, the pyridine nitrogen anchors to the hinge region, while substituents at the 3- and 5-positions occupy the region between the gatekeeper residue and the αC-helix, providing exceptional kinase selectivity[2]. Similarly, 2,3,5-trisubstituted pyridine analogs have been discovered as potent inhibitors of IL-1β release via p38 MAPK modulation[4].

-

Anti-Infective Agents: The scaffold is highly active against multidrug-resistant Mycobacterium tuberculosis. Specific 3,5-disubstituted pyridines have been identified as potent inhibitors of the DprE1 enzyme, showing Minimum Inhibitory Concentrations (MIC) as low as 1.56 μg/mL against clinical isolates[5]. Furthermore, the related 3-bromo-5-(2,5-difluorophenyl)pyridine is a critical building block for Oteseconazole, an FDA-approved fungal CYP51 inhibitor[3].

Table 1: Comparative Pharmacological Data of 3,5-Disubstituted Pyridine Derivatives

| Scaffold / Derivative Class | Primary Target | Therapeutic Indication | Key Performance Metric / Status |

| 3,5-Disubstituted Pyridines (Compound 24) | DprE1 | Drug-Resistant Tuberculosis | MIC = 1.56 μg/mL (Selectivity Index >54)[5] |

| 3,5-Diphenyl-2-aminopyridines | RIPK2 / NOD Signaling | Autoimmune / Inflammatory | High nanomolar potency; 86-fold selectivity over ALK2[2] |

| 2,3,5-Trisubstituted Pyridines | p38α MAPK | Inflammatory Diseases (IL-1β) | Potent IC50 in human monocyte-derived macrophages[4] |

| 3-(2,5-Difluorophenyl)pyridine Core | Fungal CYP51 | Recurrent Vulvovaginal Candidiasis | FDA-Approved API (Oteseconazole)[3] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the synthesis and downstream application of 3-bromo-5-(m-tolyl)pyridine. These protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality and reaction progress.

Protocol A: Regioselective Synthesis of 3-Bromo-5-(m-tolyl)pyridine

Objective: Synthesize the core scaffold via a statistical Suzuki-Miyaura mono-coupling. Causality & Rationale: 3,5-Dibromopyridine is C2v symmetric; both bromines are chemically equivalent. To prevent the formation of the unwanted 3,5-di(m-tolyl)pyridine by-product, we must strictly limit the boronic acid to sub-stoichiometric amounts (0.95 eq) and run the reaction at high dilution to favor the mono-adduct kinetically.

Step-by-Step Methodology:

-

Preparation & Degassing: In a flame-dried 250 mL round-bottom flask, dissolve 3,5-dibromopyridine (10.0 mmol, 1.0 eq) and m-tolylboronic acid (9.5 mmol, 0.95 eq) in a 4:1 mixture of Toluene/Ethanol (100 mL). Causality: Ethanol aids in the solubility of the boronic acid, while toluene provides a high-boiling non-polar medium.

-

Base Addition: Add an aqueous solution of Na2CO3 (2.0 M, 20 mL, 4.0 eq). Sparge the biphasic mixture with Argon gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

-

Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.5 mmol, 5 mol%). Heat the mixture to 85°C under an Argon atmosphere for 12 hours.

-

In-Process Control (IPC): After 8 hours, withdraw a 50 μL aliquot from the organic layer, dilute with LC-MS grade acetonitrile, and analyze via UPLC-MS. Validation: The reaction is deemed complete when the mass signal for m-tolylboronic acid[M-H]- is completely consumed, ensuring no further di-coupling can occur.

-

Workup & Purification: Cool to room temperature, separate the organic layer, and extract the aqueous layer with EtOAc (2 x 50 mL). Dry the combined organics over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The mono-adduct elutes earlier than the more polar di-adduct.

Protocol B: Downstream Functionalization via Buchwald-Hartwig Amination

Objective: Convert the C3-bromine handle into a secondary amine to generate a kinase inhibitor precursor. Causality & Rationale: The C-N bond formation on electron-deficient heteroaryls can suffer from competitive hydrodehalogenation. We utilize Xantphos as the ligand because its wide bite angle (111°) accelerates the reductive elimination step, which is the rate-limiting phase of the catalytic cycle, thereby suppressing side reactions.

Step-by-Step Methodology:

-

Reagent Mixing: In an oven-dried Schlenk tube, combine 3-bromo-5-(m-tolyl)pyridine (5.0 mmol, 1.0 eq), the desired primary amine (6.0 mmol, 1.2 eq), and Sodium tert-butoxide (NaOtBu) (7.5 mmol, 1.5 eq).

-

Catalyst Pre-activation: In a separate vial, dissolve Pd2(dba)3 (2.5 mol%) and Xantphos (5.0 mol%) in anhydrous 1,4-dioxane (20 mL). Stir for 10 minutes until the solution turns a deep, homogeneous red, indicating the formation of the active L2Pd(0) complex.

-

Coupling Reaction: Transfer the catalyst solution to the Schlenk tube. Seal the tube and heat to 100°C for 16 hours.

-

In-Process Control (IPC): Monitor via TLC (UV 254 nm). Validation: The disappearance of the starting material spot (Rf ~0.6 in 4:1 Hexane:EtOAc) and the appearance of a highly fluorescent product spot (Rf ~0.3) validates successful conversion.

-

Isolation: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the API precursor in >98% purity.

Fig 2: Validated synthetic workflow for the generation and functionalization of 3-Bromo-5-(m-tolyl)pyridine.

Conclusion

The 3-bromo-5-(m-tolyl)pyridine scaffold represents a masterclass in rational drug design, perfectly balancing physicochemical properties with synthetic tractability. By leveraging the orthogonal reactivity of the C3-bromine and the steric parameters of the C5-m-tolyl group, medicinal chemists can rapidly generate highly selective, potent libraries targeting complex diseases ranging from drug-resistant tuberculosis to autoimmune disorders.

References

1.[5] "3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates", PubMed Central (PMC). 5 2.[2] "Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold", PubMed Central (PMC).2 3.[3] "3-Bromo-5-(2,5-difluorophenyl)pyridine | RUO", Benchchem. 3 4.[1] "The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review", Benchchem. 1 5.[4] "Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway", European Journal of Medicinal Chemistry (UPCommons). 4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-(2,5-difluorophenyl)pyridine|RUO [benchchem.com]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Bromo-5-(m-tolyl)pyridine via Suzuki coupling

Application Note: Controlled Mono-Arylation of 3,5-Dibromopyridine via Suzuki-Miyaura Coupling

Executive Summary

This application note details a robust protocol for the synthesis of 3-Bromo-5-(m-tolyl)pyridine (also known as 3-bromo-5-(3-methylphenyl)pyridine). The core challenge in this synthesis is the desymmetrization of the 3,5-dibromopyridine starting material. Since both electrophilic sites (C3 and C5) are electronically equivalent, standard coupling conditions often lead to a statistical mixture of unreacted starting material, the desired mono-arylated product, and the bis-arylated impurity.

This guide provides a statistically controlled Suzuki-Miyaura coupling protocol designed to maximize the yield of the mono-arylated species while suppressing bis-arylation. We utilize a biphasic solvent system and precise stoichiometric control to achieve reproducible results suitable for medicinal chemistry and ligand synthesis applications.

Strategic Analysis: The Selectivity Challenge

The synthesis relies on the cross-coupling of 3,5-dibromopyridine (1) with m-tolylboronic acid (2).

-

Chemo-selectivity: High (Aryl-Br bond is highly reactive).

-

Regio-selectivity: Non-existent (C3 and C5 are identical).

-

Control Mechanism: Statistical probability and reagent stoichiometry.

To favor the mono-product (3), the concentration of the boronic acid must be the limiting factor. As the reaction proceeds, the concentration of the mono-product increases, competing with the starting material for the active palladium species.

Reaction Scheme (Graphviz Visualization)

Figure 1: Reaction pathway illustrating the competition between mono- and bis-arylation.

Experimental Protocol

Materials and Reagents[1][2][3]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Purity | Role |

| 3,5-Dibromopyridine | 236.89 | 1.00 | >98% | Electrophile |

| m-Tolylboronic acid | 135.96 | 0.95 | >97% | Nucleophile |

| Pd(PPh3)4 | 1155.56 | 0.03 | 99% | Catalyst |

| Na2CO3 | 105.99 | 2.50 | Anhydrous | Base |

| 1,2-Dimethoxyethane (DME) | - | - | Anhydrous | Solvent |

| Water (Degassed) | - | - | HPLC Grade | Co-solvent |

Critical Note on Stoichiometry: Do not use an excess of boronic acid. We deliberately use a slight deficit (0.95 equiv) to ensure the dibromide remains in excess relative to the active boronate species, thereby statistically favoring the mono-product [1].

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 3,5-dibromopyridine (2.37 g, 10.0 mmol) and m-tolylboronic acid (1.29 g, 9.5 mmol).

-

Add DME (40 mL) and stir until solids are dissolved.

-

Add an aqueous solution of Na2CO3 (2.65 g in 15 mL degassed water).

-

Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes. This is critical to prevent homocoupling of the boronic acid and oxidation of the catalyst [2].

Step 2: Catalysis

-

Add Pd(PPh3)4 (346 mg, 0.3 mmol, 3 mol%) quickly under a positive stream of inert gas.

-

Heat the reaction mixture to 85°C (Reflux) .

-

Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or HPLC after 4 hours.

Step 3: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (100 mL) and Water (50 mL).

-

Separate the layers.[2] Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

-

Wash the combined organic phases with Brine (50 mL).

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue will contain the Target (Mono), the Starting Material (Dibromo), and traces of Bis-product.

-

Column Chromatography: Silica Gel (230-400 mesh).

-

Eluent: Gradient of 0% to 5% Ethyl Acetate in Hexanes.[5]

-

Order of Elution:

-

3,5-Dibromopyridine (High Rf, Non-polar)

-

3-Bromo-5-(m-tolyl)pyridine (Target, Mid Rf)

-

3,5-Di(m-tolyl)pyridine (Low Rf, More polar)

-

-

Process Control & Validation

To ensure the protocol is self-validating, the following decision tree should be used during the reaction monitoring phase.

Figure 2: Process control logic for minimizing over-arylation.

Characterization Data (Expected)

The symmetry of the starting material is broken in the product. The pyridine protons, previously a doublet (x2) and triplet (x1) or singlet (x2) and singlet (x1) depending on resolution, will now appear as three distinct signals due to the asymmetric substitution.

-

Appearance: White to off-white solid.

-

1H NMR (400 MHz, CDCl3):

-

Pyridine Ring:[6][1][2][7][8][9] Three singlets (or doublets with small J coupling ~2 Hz) in the aromatic region (approx. δ 8.5 - 8.8 ppm).

-

H2: ~8.7 ppm (s, 1H) - Deshielded by N and Br.

-

H6: ~8.6 ppm (s, 1H) - Deshielded by N and Aryl.

-

H4: ~8.0 ppm (s, 1H) - Between Br and Aryl.

-

-

Aryl Ring (m-tolyl): Multiplet pattern characteristic of meta-substitution (δ 7.2 - 7.5 ppm).

-

Methyl Group: Singlet at ~2.4 ppm (3H).

-

-

MS (ESI): m/z calc for C12H10BrN [M+H]+: 248.0/250.0 (1:1 isotopic pattern).

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

- Lutz, M. R.; et al. "Selective Monoarylation of 3,5-Dibromopyridine." Journal of Organic Chemistry, 2016 (General reference for dihalopyridine selectivity).

-

BenchChem Protocols. "General Suzuki Coupling Conditions for Heterocycles." Link

-

Organic Syntheses. "Palladium-Catalyzed Coupling of Aryl Boronic Acids." Org.[8][10] Synth.1998 , 75, 53. Link

Sources

- 1. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Bromo-5-(3-methylphenoxy)pyridine | 28231-75-6 | Benchchem [benchchem.com]

- 7. Pyridine, 3-bromo- [webbook.nist.gov]

- 8. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 9. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Selective Suzuki-Miyaura Coupling of 3,5-Dibromopyridine with m-Tolylboronic Acid

Executive Summary

This technical guide details the protocols for the palladium-catalyzed cross-coupling of 3,5-dibromopyridine with m-tolylboronic acid .

The 3,5-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and ligands for nicotinic acetylcholine receptors. The primary synthetic challenge lies in the symmetry of the starting material. This guide provides two distinct workflows:

-

Protocol A (Desymmetrization): Selective synthesis of the mono-arylated product, 3-bromo-5-(3-methylphenyl)pyridine .

-

Protocol B (Exhaustive Coupling): Synthesis of the bis-arylated product, 3,5-bis(3-methylphenyl)pyridine .

Chemical Context & Strategic Analysis

The Substrate Challenge

3,5-Dibromopyridine is an electron-deficient heterocycle with chemically equivalent halogenated sites.

-

Electrophilicity: The pyridine nitrogen pulls electron density, making the C3/C5 positions susceptible to oxidative addition by Pd(0), though less so than the C2/C4 positions.

-

The Selectivity Problem: Once the first aryl group is installed, the resulting product (3-bromo-5-arylpyridine) retains a reactive bromide. If the introduced aryl group is electron-donating (like m-tolyl), it may subtly deactivate the ring toward the second oxidative addition, assisting mono-selectivity. However, statistical distribution often leads to a mixture of starting material (SM), mono-product, and bis-product.

The "Control Switch"

To achieve selectivity, we manipulate stoichiometry and solubility :

| Parameter | Protocol A (Mono-Target) | Protocol B (Bis-Target) |

| Boronic Acid Equiv. | 0.95 - 1.0 eq (Deficit is crucial) | 2.5 - 3.0 eq (Excess drives completion) |

| Catalyst Loading | Lower (1-3 mol%) | Higher (5 mol%) |

| Solvent System | Two-phase (Toluene/H₂O) or high dilution | Homogeneous/Miscible (DME/H₂O or Dioxane) |

| Temperature | Controlled (80°C) | Aggressive Reflux (100°C+) |

Workflow Visualization

The following decision tree outlines the experimental pathways based on the desired target.

Figure 1: Decision tree for selecting reaction conditions based on target stoichiometry.

Experimental Protocols

Protocol A: Selective Mono-Arylation

Target: 3-bromo-5-(3-methylphenyl)pyridine Mechanism: Kinetic control via stoichiometric limitation.

Materials

-

3,5-Dibromopyridine (1.0 eq, 236.9 g/mol )

-

m-Tolylboronic acid (0.95 eq, 135.9 g/mol )

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2.0 mol%)

-

Na₂CO₃ (2.0 M aqueous solution, 2.5 eq)

-

Solvent: Toluene : Ethanol (4:1 ratio)

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Charging: Add 3,5-dibromopyridine (1.0 g, 4.22 mmol) and Pd(PPh₃)₄ (97 mg, 0.084 mmol) to the flask.

-

Expert Note: Adding the catalyst to the halide first ensures oxidative addition begins immediately upon heating.

-

-

Degassing: Evacuate and backfill with Nitrogen/Argon (3 cycles).[1] Add degassed Toluene (16 mL) and Ethanol (4 mL).

-

Activation: Add the 2.0 M Na₂CO₃ solution (5.3 mL). Stir vigorously.

-

Controlled Addition: Dissolve m-tolylboronic acid (545 mg, 4.0 mmol, 0.95 eq ) in a minimal amount of ethanol/toluene. Add this solution dropwise to the reaction mixture at room temperature.

-

Why: Slow addition of the nucleophile keeps its concentration low relative to the dibromide, favoring mono-substitution.

-

-

Reaction: Heat the mixture to 80°C (external oil bath). Monitor by TLC/HPLC every 2 hours.

-

Endpoint: Stop when the boronic acid is consumed. Do not wait for the dibromide to disappear (it is in excess).

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Wash with water and brine.[1][2] Dry over Na₂SO₄.[1][2]

-

Purification: The crude will contain SM, Mono-product, and trace Bis-product.

-

Column Chromatography: Silica gel. Gradient 0%

10% EtOAc in Hexanes. The unreacted 3,5-dibromopyridine elutes first (non-polar), followed by the Mono-product.

-

Protocol B: Exhaustive Bis-Arylation

Target: 3,5-bis(3-methylphenyl)pyridine Mechanism: Thermodynamic drive via excess nucleophile.

Materials

-

3,5-Dibromopyridine (1.0 eq)

-

m-Tolylboronic acid (2.5 - 3.0 eq )

-

Pd(dppf)Cl₂·DCM (5.0 mol%)

-

Expert Note: Pd(dppf)Cl₂ is more thermally stable than Pd(PPh₃)₄ and excellent for pushing difficult couplings to completion.

-

-

K₃PO₄ (anhydrous, 4.0 eq) or Cs₂CO₃ (3.0 eq)

-

Solvent: 1,2-Dimethoxyethane (DME) : Water (5:1)

Step-by-Step Methodology

-

Setup: Reaction vial or flask with condenser.

-

Charging: Combine 3,5-dibromopyridine (1.0 mmol), m-tolylboronic acid (3.0 mmol), K₃PO₄ (4.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

-

Solvent: Add DME (5 mL) and Water (1 mL).

-

Degassing: Sparge with Argon for 10 minutes.

-

Reaction: Heat to Reflux (approx. 90-100°C) for 12–18 hours.

-

Validation: Check HPLC. Mono-product should be < 2%.

-

Workup: Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc. Partition filtrate with water/brine.[1]

-

Purification: Recrystallization is often possible from Ethanol/Heptane due to the symmetry and crystallinity of the bis-aryl product. If oil, flash chromatography (5-15% EtOAc/Hexanes).

Mechanistic & Troubleshooting Guide

Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cycle.[3] The rate-determining step is typically the Oxidative Addition into the C-Br bond.

Figure 2: Simplified catalytic cycle. In Protocol A, the cycle runs once per molecule. In Protocol B, it repeats at the second bromide site.

Self-Validating Troubleshooting System

| Observation | Root Cause | Corrective Action |

| Low Conversion (Mono) | Catalyst poisoning by Pyridine N | Switch to Pd(dppf)Cl₂ or increase temp to 90°C. Ensure O₂ exclusion. |

| High Bis-Product in Mono Protocol | Localized high concentration of Boronic Acid | Use Syringe Pump addition of boronic acid over 1 hour. Lower temp to 60°C. |

| Protodeboronation (m-Toluene detected) | Base too strong / Temp too high | Switch base from K₃PO₄ to Na₂CO₃ or KF . |

| Black Precipitate early | Catalyst decomposition (Pd black) | Inadequate ligands. Add free ligand (e.g., PPh₃) or switch to Pd(PPh₃)₄ . |

References

-

Selectivity in Dihalopyridines

- Lutz Ackermann, et al.

- Insight: Discusses electronic vs steric control in 3,5-dihalopyridines.

-

General Suzuki Protocol for Heterocycles

- Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995, 95(7), 2457–2483.

- Insight: The foundational review establishing base/solvent comp

-

Synthesis of 3,5-Diarylpyridines (OLED/Ligand applications)

-

C. C. C. Johansson Seechurn, et al. "Palladium-Catalyzed Cross-Coupling: A Historical Contextualization of the 2010 Nobel Prize." Angew.[4] Chem. Int. Ed., 2012.

-

-

Benchchem Protocol Database

- "Convergent Synthesis of 3-Bromo-5-(3-methylphenoxy)pyridine" (Analogous reactivity profile).

Sources

The Art of C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling Protocols for Bromopyridines

Introduction: The Centrality of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry and drug development. Its presence in a vast array of pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and versatile synthetic methods to functionalize this heterocycle. Palladium-catalyzed cross-coupling reactions have emerged as a dominant strategy for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering unparalleled precision and functional group tolerance.[1] This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling protocols for the functionalization of bromopyridines, a class of readily accessible and versatile building blocks.

This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to navigate the unique challenges posed by pyridine substrates.

The Pyridine Challenge: A Note on Catalyst Inhibition

The lone pair of electrons on the pyridine nitrogen presents a unique challenge in palladium-catalyzed reactions. This nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species and inhibiting catalytic turnover.[2] This is particularly problematic for 2-substituted pyridines where the nitrogen is in close proximity to the reaction site. The strategies to overcome this "2-pyridyl problem" often involve the use of sterically hindered, electron-rich ligands that shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.[3]

Decision-Making Workflow for Protocol Selection

Choosing the appropriate cross-coupling reaction is dictated by the desired bond and the nature of the coupling partners. The following workflow provides a general guideline for selecting the most suitable protocol.

Caption: Decision tree for selecting a cross-coupling protocol.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and hetero-biaryl structures due to the operational simplicity, high functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[1]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step, often the rate-determining step of the cycle.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Data Presentation: Typical Reaction Conditions

| Parameter | Condition | Rationale |

| Bromopyridine Substrate | 1.0 equiv | The limiting reagent in the reaction. |

| Arylboronic Acid | 1.1-1.5 equiv | A slight excess is used to drive the reaction to completion. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) (1-5 mol%) | Air-stable Pd(II) precatalysts are often preferred for convenience.[6] |

| Ligand | PPh₃, SPhos, XPhos (if using a Pd(II) precursor) | Bulky, electron-rich phosphine ligands can improve yields with challenging substrates.[7] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ (2.0-3.0 equiv) | The choice of base can significantly impact the reaction rate and yield.[4] |

| Solvent | Toluene, 1,4-Dioxane, DMF, often with water | A polar aprotic solvent, sometimes with water to aid in dissolving the base.[8] |

| Temperature | 80-120 °C | Sufficient thermal energy is required to drive the catalytic cycle. |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the active Pd(0) catalyst from oxidation.[9] |

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol is a general procedure for the coupling of a bromopyridine with an arylboronic acid.[10][11]

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Purge the resulting mixture with the inert gas for another 10 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 2.5 mol%) to the flask.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Heck Coupling: Vinylation of Bromopyridines

The Heck reaction is a powerful method for the formation of C-C bonds by coupling an unsaturated halide with an alkene.[12] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the palladium(0) catalyst.[13] The choice of base is crucial for neutralizing the hydrogen halide formed during the catalytic cycle.

Caption: A generalized catalytic cycle for the Heck reaction.[12]

Data Presentation: Typical Reaction Conditions

| Parameter | Condition | Rationale |

| Bromopyridine Substrate | 1.0 equiv | The limiting reagent. |

| Alkene | 1.2-1.5 equiv | A slight excess ensures complete consumption of the bromopyridine. |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(OAc)₂ is a common and effective precatalyst. |

| Ligand | PPh₃, P(o-tol)₃ (if needed) | The ligand can influence regioselectivity and catalyst stability.[11] |

| Base | NEt₃, K₂CO₃, Cs₂CO₃ (1.5-2.5 equiv) | An organic or inorganic base is required to neutralize the HBr byproduct. |

| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are typically used. |

| Temperature | 80-140 °C | Higher temperatures are often necessary for less reactive substrates.[14] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and phosphine ligands. |

Experimental Protocol: Heck Coupling of 3-Bromopyridine with an Acrylate

This protocol provides a general procedure for the Heck reaction of a bromopyridine with an acrylate ester.[14][15]

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine (1.0 mmol, 1.0 equiv), the acrylate (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

-

Addition of Base and Solvent: Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) and anhydrous N,N-dimethylformamide (DMF, 5 mL).

-

Reaction Conditions: Stir the reaction mixture at 100-120 °C.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction and Washing: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers and wash with brine (2 x 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16] It is the most common method for synthesizing arylalkynes.

Mechanistic Rationale

The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the bromopyridine, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the alkynylpyridine.[17] The amine base is crucial for both deprotonating the alkyne and neutralizing the HBr byproduct.[9] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[18][19]

Caption: The dual catalytic cycle of the Sonogashira reaction.[16]

Data Presentation: Typical Reaction Conditions

| Parameter | Condition | Rationale |

| Bromopyridine Substrate | 1.0 equiv | The limiting reagent. |

| Terminal Alkyne | 1.1-1.5 equiv | A slight excess is used to ensure complete reaction. |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | Common choices for Sonogashira couplings. |

| Copper(I) Co-catalyst | CuI (2-10 mol%) | Activates the alkyne for transmetalation. Not used in copper-free protocols. |

| Ligand | PPh₃, Xantphos (if needed) | Stabilizes the palladium catalyst. |

| Base | NEt₃, i-Pr₂NH, Piperidine | Often used as both the base and solvent.[9] |

| Solvent | DMF, THF, Toluene | Anhydrous solvents are typically used. |

| Temperature | Room Temperature to 100 °C | Mild conditions are often sufficient.[20] |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent Glaser coupling and catalyst oxidation. |

Experimental Protocol: Sonogashira Coupling of a Bromopyridine

This is a general protocol for the copper-co-catalyzed Sonogashira coupling of a bromopyridine.[20][21]

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the bromopyridine (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

-